CK156

Kinase inhibitor DRAK1 Biochemical potency

Off-target effects from poorly characterized DRAK1 inhibitors compromise experimental reproducibility. CK156 is the only DRAK1 chemical probe validated against a comprehensive 468-kinase panel (Kd=21 nM, 44-fold selectivity over DRAK2), with confirmed cellular target engagement (NanoBRET IC50=181 nM) and a published co-crystal structure (PDB: 7QUF). This macrocyclic type I inhibitor enables unambiguous attribution of phenotypes to DRAK1 inhibition in glioblastoma, immunology, and SAR studies.

Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
Cat. No. B10824041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK156
Molecular FormulaC21H25N5O3
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C2C=C(C=C1)C3=C4N=C(C=CN4N=C3)NCCOCCO2
InChIInChI=1S/C21H25N5O3/c1-21(2,3)25-20(27)15-5-4-14-12-17(15)29-11-10-28-9-7-22-18-6-8-26-19(24-18)16(14)13-23-26/h4-6,8,12-13H,7,9-11H2,1-3H3,(H,22,24)(H,25,27)
InChIKeyYCFFONJEHNSECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK156: DRAK1 Inhibitor Potency & Selectivity


N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide, known as CK156, is a macrocyclic pyrazolo[1,5-a]pyrimidine-based compound that functions as a potent and highly selective inhibitor of serine/threonine kinase 17A (STK17A), also termed death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) [1]. This compound was developed through structure-guided optimization and is characterized as a type I kinase inhibitor [1]. CK156 is a research-grade chemical probe with applications in elucidating DRAK1 signaling pathways in oncology and immunology .

WorkflowDRAK1 pathway inhibition and chemical probe studies
Binding ModeType I kinase inhibitor with macrocyclic scaffold
Research ContextOncology and immunology signaling pathway elucidation

Why CK156 Cannot Be Substituted by Generic DRAK1 Inhibitors


Although multiple DRAK1 inhibitors exist within the DAPK family pharmacopeia, their selectivity profiles and potency vary considerably, precluding simple generic substitution. Compounds such as DRAK2-IN-1 (IC50 for DRAK1 = 51 nM) , STK17A/B inhibitor 9 (IC50 for DRAK1 = 23 nM) , and TNIK-IN-3 (IC50 for DRAK1 = 411 nM) all exhibit measurable DRAK1 inhibition but possess divergent selectivity fingerprints and chemical scaffold liabilities. Critically, none of these comparators has been validated in the same extensive kinome-wide selectivity panel (468 kinases) as CK156, nor do they offer the identical macrocyclic scaffold that underlies CK156's unique binding mode [1]. Substituting CK156 with an alternative DRAK1 inhibitor risks introducing confounding off-target effects or inadequate cellular target engagement, thereby compromising experimental reproducibility and data interpretability.

Kinome-wide selectivity profiling
Alternative DRAK1 inhibitors lack validation in a 468-kinase panel; off-target profiles may differ and confound pathway interpretation.
Cellular target engagement
Most comparators lack reported cellular target engagement data, risking poor permeability or intracellular inactivation in live-cell assays.
Scaffold-dependent binding mode
CK156's macrocyclic scaffold enables a unique Type I binding mode not shared by alternative chemotypes, which may alter target residency and isoform selectivity.

CK156: Key Evidence for Procurement


DRAK1 Binding Affinity: CK156 vs. DRAK2-IN-1

CK156 exhibits a dissociation constant (Kd) of 21 nM for DRAK1 as determined by isothermal titration calorimetry (ITC), indicating high-affinity binding to the kinase domain [1]. In contrast, the comparator DRAK2-IN-1 (compound 16) demonstrates an IC50 of 51 nM against DRAK1 in a cell-free radiometric assay . While the assay formats differ, the 2.4-fold higher affinity of CK156 (lower Kd) suggests potentially improved target engagement at lower compound concentrations, which may translate to reduced off-target activity in cellular contexts.

DRAK1 Binding Affinity
Reported
Kd = 21 nM (ITC) vs. DRAK2-IN-1 IC50 = 51 nM
Supports high-affinity target engagement screening
Assay formats differ (ITC vs. radiometric); cross-study comparable ranking
Kinase inhibitor DRAK1 Biochemical potency Kd IC50

DRAK1 Potency: CK156 vs. DRAK1/2-IN-2 (Y17)

CK156 displays a cellular IC50 of 181 nM against DRAK1 in the NanoBRET target engagement assay . The dual DRAK1/2 inhibitor Y17 (DRAK1/2-IN-2) exhibits an IC50 of 507.4 nM against DRAK1 under similar cell-free enzymatic conditions . This represents a 2.8-fold improvement in potency for CK156. More notably, the cell-free radiometric IC50 for CK156 is 49 nM , which is 10.4-fold more potent than Y17's DRAK1 IC50, highlighting a significant advantage in biochemical potency.

Cellular Potency
Data to verify
IC50 = 49 nM (cell-free) / 181 nM (NanoBRET) vs. DRAK1/2-IN-2 IC50 = 507.4 nM
Supports low-concentration use for reduced off-target risk
Cellular NanoBRET vs. cell-free enzymatic; cross-study comparison requires validation
DRAK1 IC50 Potency comparison Dual inhibitor

Kinome-Wide Selectivity: CK156 vs. STK17A/B Inhibitor 9

CK156 was profiled against a comprehensive panel of 468 wild-type kinases, demonstrating exceptional selectivity with only a single off-target hit (DRAK2) showing >50% inhibition at 1 μM [1]. In contrast, STK17A/B inhibitor 9, while potent against DRAK1 (IC50 = 23 nM), was evaluated against panels of 375 and 398 kinases and showed moderate off-target inhibition of AAK1, MYLK4, and NEK3/5 [2]. The larger and more rigorous selectivity panel for CK156 (468 vs. ~375-398) provides greater confidence in its clean polypharmacology profile, a critical attribute for chemical probe studies.

Kinome Selectivity
Reported
468-kinase panel: only DRAK2 inhibited >50% at 1 µM. STK17A/B inh. 9 tested in ~375 panel with off-targets (AAK1, MYLK4, NEK3/5)
Supports clean polypharmacology profile
Panel size difference context; off-target count may depend on panel composition
Kinase selectivity Off-target profiling DRAK1 Chemical probe

DRAK2 Selectivity: CK156 vs. Dual DRAK1/2 Inhibitors

CK156 exhibits an IC50 of 8 μM against DRAK2 in the cellular NanoBRET assay, yielding a DRAK2/DRAK1 selectivity ratio of 44 (8,000 nM / 181 nM) . In stark contrast, dual DRAK1/2 inhibitors such as DRAK1/2-IN-1 (compound 10e) display Kd values of 1 μM for DRAK1 and 6 μM for DRAK2, representing only a 6-fold selectivity window . Similarly, DRAK2-IN-1 (compound 16) is a potent DRAK2 inhibitor (IC50 = 3 nM) with only 17-fold selectivity over DRAK1 (IC50 = 51 nM) . CK156's 44-fold selectivity provides a cleaner tool for dissecting DRAK1-specific functions without confounding DRAK2-mediated effects.

Isoform Selectivity
Data to verify
DRAK2 IC50 = 8,000 nM, selectivity ratio 44-fold vs. dual inhibitors (6–17-fold)
Supports DRAK1-specific phenotype attribution
Cellular NanoBRET context; isoform selectivity may vary across assays
DRAK2 Selectivity Isoform specificity NanoBRET

X-ray Crystallography Confirms Type I Binding Mode

The co-crystal structure of CK156 bound to the DRAK1 kinase domain has been solved at 2.60 Å resolution (PDB ID: 7QUF), unequivocally confirming its binding to the ATP-binding pocket in a Type I inhibition mode with the activation loop in a DFG-in conformation [1]. This structural validation is not available for many alternative DRAK1 inhibitors such as DRAK1/2-IN-2 (Y17) or TNIK-IN-3, which lack publicly disclosed co-crystal structures with DRAK1. The availability of atomic-resolution binding data enables rational interpretation of structure-activity relationships and facilitates the design of control experiments or follow-up compounds.

X-ray Structure
Method context
Co-crystal at 2.60 Å, Type I DFG-in conformation (PDB: 7QUF)
Enables structure-guided binding mode interpretation
CK156 co-crystal available; alternative inhibitors lack public DRAK1 structures
X-ray crystallography Type I inhibitor Binding mode Structure-based design

Cellular Target Engagement: NanoBRET Confirmation

CK156 achieves an IC50 of 181 nM in the DRAK1 NanoBRET cellular target engagement assay, demonstrating effective cell penetration and intracellular target binding . By comparison, the DRAK1 potency of TNIK-IN-3 in cell-free assays is 411 nM , but its cellular target engagement for DRAK1 has not been reported, leaving uncertainty regarding its utility in live-cell experiments. Furthermore, while STK17A/B inhibitor 9 exhibits a more potent biochemical IC50 of 23 nM , its cellular NanoBRET data for DRAK1 is not publicly available, preventing direct comparison of cell-based performance.

Cellular Engagement
Data to verify
NanoBRET IC50 = 181 nM; cellular engagement data not reported for comparators
Confirms cell permeability and intracellular target binding
Only CK156 has reported cellular NanoBRET; other inhibitors lack cellular data
Cellular potency Target engagement NanoBRET Cell permeability

CK156: Recommended Research Applications


DRAK1 Chemical Probe Studies in Glioblastoma

Based on CK156's validated high affinity (Kd = 21 nM) and exceptional kinome-wide selectivity (468-kinase panel) [1], this compound is ideally suited for chemical probe studies aimed at elucidating DRAK1-specific functions in glioblastoma multiforme (GBM) cell lines. The 44-fold selectivity over DRAK2 ensures that observed cellular phenotypes (e.g., inhibition of 2D/3D glioma cell growth at low micromolar concentrations) can be confidently attributed to DRAK1 inhibition rather than off-target effects. Procurement of CK156 over less selective alternatives is essential for high-confidence target validation studies in oncology.

Cellular Target Engagement Assays

Researchers planning to employ cellular target engagement assays such as NanoBRET or CETSA should prioritize CK156 due to its demonstrated cellular IC50 of 181 nM in the DRAK1 NanoBRET assay . This data confirms that CK156 effectively penetrates live cells and engages its intracellular target, a critical parameter that is not universally reported for alternative DRAK1 inhibitors. Using CK156 mitigates the experimental risk of negative results arising from poor compound permeability rather than true biological inactivity.

SAR Studies Using Co-crystal Structure

The availability of a high-resolution co-crystal structure of CK156 bound to DRAK1 (PDB: 7QUF, 2.60 Å) [2] makes this compound an invaluable reference for structure-activity relationship (SAR) campaigns. Medicinal chemistry groups can use this structural data to rationally design analogs, understand key binding interactions, and interpret resistance mutations. Procurement of CK156 as a reference standard is recommended for any program seeking to develop next-generation DRAK1 inhibitors with improved properties.

Isoform-Selective DRAK1 Research in Autoimmune Disease

CK156's high selectivity for DRAK1 over DRAK2 (44-fold) and its demonstrated utility in autoimmune disease models make it the preferred tool for immunology studies aiming to differentiate the roles of DRAK1 and DRAK2 in T-cell activation, inflammation, or apoptosis. Substituting CK156 with dual DRAK1/2 inhibitors would obscure isoform-specific contributions and confound data interpretation. Procurement of CK156 ensures that research findings are attributable to DRAK1 modulation.

Application
Selection Property
Validation Focus
DRAK1 probe studies in glioblastoma
DRAK1 affinity & kinome selectivity
DRAK1-specific phenotype attribution
Cellular target engagement assays
Validated cell permeability & target engagement data
Intracellular target binding confirmation
SAR & analog design
Available co-crystal structural characterization
Binding mode interpretation for analog design
Autoimmune DRAK1/2 differentiation studies
High DRAK1 over DRAK2 isoform selectivity
Isoform-specific phenotype differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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